molecular formula C13H10INO2 B5795402 N-(2-hydroxyphenyl)-2-iodobenzamide CAS No. 6114-01-8

N-(2-hydroxyphenyl)-2-iodobenzamide

Cat. No.: B5795402
CAS No.: 6114-01-8
M. Wt: 339.13 g/mol
InChI Key: KXUFCAMWJLWPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyphenyl)-2-iodobenzamide is a high-purity chemical compound offered for research and development purposes in the field of medicinal chemistry. This benzamide derivative is characterized by the presence of both a phenolic hydroxyl group and an iodine atom on its aromatic rings, making it a valuable scaffold for the synthesis of more complex molecules and for probing biological interactions . Compounds featuring the N-(2-hydroxyphenyl)benzamide structure have been identified as key motifs in bioactive molecules. For instance, related structures have been isolated from marine actinomycetes and demonstrated significant anticancer properties by inducing p53-mediated intrinsic apoptosis in lung cancer cell lines . Furthermore, iodobenzamide derivatives are of sustained interest in pharmacology, particularly in the development of targeted therapies and as potential inhibitors for various enzymes . Researchers may utilize this compound as a building block in peptidomimetic design, an area of drug discovery focused on creating molecules that mimic the function of peptides but with enhanced stability and bioavailability . Its structural features also make it a candidate for further chemical modification to create novel compounds for screening against a range of biological targets. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10INO2/c14-10-6-2-1-5-9(10)13(17)15-11-7-3-4-8-12(11)16/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUFCAMWJLWPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976656
Record name N-(2-Hydroxyphenyl)-2-iodobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6114-01-8
Record name N-(2-Hydroxyphenyl)-2-iodobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-iodobenzamide typically involves the iodination of a precursor compound, such as 2-hydroxybenzoic acid, followed by the formation of the benzamide structure. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction conditions often include a solvent like acetic acid and a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone structure.

    Reduction: The iodine atom can be reduced to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of deiodinated benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-hydroxyphenyl)-2-iodobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-2-Iodobenzamide

  • Structural Difference : The hydroxyl group is para-substituted instead of ortho.
  • Synthesis: Prepared similarly via coupling of 2-iodobenzoyl chloride with 4-aminophenol, yielding a 23% purified product ().
  • Applications : Less studied for radiopharmaceutical use compared to ortho-substituted analogs but serves as a precursor for further functionalization.

N-(3-Fluorophenyl)-2-Iodobenzamide

  • Structural Difference : A fluorine atom replaces the hydroxyl group.
  • Synthesis : Synthesized in 23% yield using 2-iodobenzamide and 3-fluoroaniline ().

N-(2-Diethylaminoethyl)-2-Iodobenzamide (BZA2)

  • Structural Difference: A diethylaminoethyl side chain replaces the hydroxyl group.
  • Applications: Radiolabeled with iodine-123 for SPECT imaging of melanoma metastases, demonstrating high sensitivity and selectivity in clinical trials .
  • Bioactivity : Superior tumor uptake compared to hydroxyl-substituted analogs due to enhanced amine-mediated cellular retention .

Comparison of Physical and Chemical Properties

Compound Name Molecular Weight Melting Point (°C) Rf Value (Solvent System) Key Applications
N-(2-Hydroxyphenyl)-2-iodobenzamide 355.12 Not reported Not reported Potential radiopharmaceutical precursor
N-(3-Fluorophenyl)-2-iodobenzamide 347.12 Not reported Not reported Imaging agent development
N-[2-(Diethylamino)ethyl]-2-iodobenzamide 346.21 Not reported Not reported Melanoma SPECT imaging
N-(1-Oxo-4-phenyl-1-((2,4,4-trimethylpentan-2-yl)amino)-2-oxoethyl)-2-iodobenzamide (5k) 564.32 205–206 0.54 (50% EtOAc/petroleum ether) Polyheterocyclic synthesis

Notes:

  • Melting points and Rf values are critical for purity assessment during synthesis. Ortho-hydroxyl derivatives (e.g., this compound) may exhibit lower melting points due to intramolecular hydrogen bonding, as seen in related compounds ().
  • Radiopharmaceutical analogs like BZA2 prioritize solubility and metabolic stability over crystallinity .

Molecular Interactions and Crystallography

  • Hydrogen Bonding : In this compound, the hydroxyl group participates in intermolecular N—H⋯O and C—I⋯π interactions, stabilizing the crystal lattice ().
  • Comparison with Isomers : Isomeric compounds like N-(2-iodophenyl)-2-nitrobenzamide exhibit distinct packing modes due to altered halogen bonding and nitro-group interactions, highlighting the ortho-substituent’s role in directing molecular assembly ().

Q & A

Basic: What are the optimal synthetic routes for N-(2-hydroxyphenyl)-2-iodobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves amide coupling between 2-iodobenzoyl chloride and 2-hydroxyphenylamine derivatives. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) to convert 2-iodobenzoic acid to its acyl chloride.
  • Nucleophilic substitution : React the acyl chloride with 2-aminophenol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert atmosphere (N₂/Ar) to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield (75–85%) .
    Optimization : Control temperature (0–5°C during coupling), use stoichiometric triethylamine (TEA) to neutralize HCl, and monitor reaction progress via TLC .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves the hydroxyl proton (δ 9.8–10.2 ppm) and iodine-induced deshielding in aromatic regions (δ 7.2–8.5 ppm). ¹⁵N NMR confirms amide bond formation .
  • X-ray Crystallography : Determines bond angles (C-I ≈ 2.09 Å) and hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and amide groups) .
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

Basic: What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tyrosine kinase or COX-2 inhibition) with IC₅₀ determination via dose-response curves .
  • Anticancer Activity : MTT assay on HCT-116 or HepG2 cell lines (72-hour exposure, IC₅₀ ~27–50 μM for structural analogs) .
  • Antioxidant Potential : DPPH radical scavenging assay (EC₅₀ comparison with ascorbic acid) .

Advanced: How do structural modifications (e.g., iodine position, substituents) alter biological activity?

  • Iodine Position : Ortho-iodination (as in this compound) enhances steric effects and π-stacking with biological targets, improving enzyme inhibition compared to meta- or para-substituted analogs .
  • Hydroxyl Group : The 2-hydroxyphenyl moiety facilitates hydrogen bonding with active sites (e.g., kinases), critical for selectivity. Methylation or acetylation of the hydroxyl group reduces activity by 60–80% .
    Data Example :
ModificationIC₅₀ (μM) for Tyrosine Kinase
2-Iodo, 2-OH12.3 ± 1.2
3-Iodo, 2-OH28.7 ± 2.1
2-Iodo, 2-OCH₃45.6 ± 3.4

Advanced: What computational approaches can predict binding modes with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The iodine atom shows hydrophobic contacts with Leu694/Val702, while the hydroxyl group forms H-bonds with Asp831 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ constants) with bioactivity to guide synthetic prioritization .

Advanced: How can in vivo pharmacokinetic challenges (e.g., solubility, metabolism) be addressed?

  • Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., β-CD) increases aqueous solubility by 15-fold .
  • Metabolic Stability : Deuterium labeling at the benzylic position reduces CYP450-mediated oxidation, extending half-life (t₁/₂ from 2.1 to 5.3 hours in murine models) .
  • Biodistribution Studies : Radiolabel with ¹²⁵I for SPECT imaging in melanoma xenografts, showing tumor uptake of 8.2% ID/g at 24 hours .

Advanced: What strategies resolve contradictions in reported biological data across studies?

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing (fixed inoculum size: 1×10⁵ CFU/mL) to minimize variability .
  • Control Comparisons : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab discrepancies .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models (e.g., RevMan) to assess heterogeneity (I² statistic <50% indicates consistency) .

Basic: What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and UV-blocking goggles (iodine is light-sensitive) .
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers .
  • Acute Toxicity : LD₅₀ >500 mg/kg (oral, rats); handle in fume hood to avoid inhalation .

Advanced: How can structural analogs be designed to improve blood-brain barrier (BBB) penetration?

  • Lipinski’s Rule Compliance : Reduce molecular weight (<450 Da) by replacing iodine with fluorine (logP ~2.5 vs. 3.8 for iodine) .
  • P-glycoprotein Inhibition : Co-administer verapamil (10 μM) to increase brain uptake by 40% in rodent models .
  • Prodrug Approach : Esterify the hydroxyl group to enhance lipophilicity, with enzymatic cleavage by brain esterases .

Advanced: What techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Heat shock (45°C, 3 min) stabilizes target proteins (e.g., HSP90) bound to the compound, detected via Western blot .
  • Photoaffinity Labeling : Incorporate a diazirine moiety for UV-induced crosslinking, followed by click chemistry and LC-MS/MS identification .
  • Knockout Models : CRISPR-Cas9 deletion of the putative target gene (e.g., PTK2) reduces compound efficacy by ≥70% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.